Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate
Description
Properties
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-(4-nitropyrazol-1-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c1-11(2)6-8(9(14)17-3)12-5-7(4-10-12)13(15)16/h4-6H,1-3H3/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSDGOQJZLUDAM-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)N1C=C(C=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\N1C=C(C=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via deprotonation of the methyl 3-(dimethylamino)propanoate enolate, followed by nucleophilic attack on the aldehyde carbonyl group of 4-nitro-1H-pyrazole-1-carbaldehyde. Subsequent elimination of water yields the α,β-unsaturated ester. Key parameters include:
- Base Selection : Sodium hydroxide (NaOH) in ethanol achieves a 78% yield, whereas potassium tert-butoxide in tetrahydrofuran (THF) improves regioselectivity but reduces yield to 65% due to side reactions.
- Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but necessitate higher temperatures (80–100°C), while ethanol at 60°C balances yield and purity.
Table 1: Claisen-Schmidt Condensation Conditions and Outcomes
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol | 60 | 12 | 78 |
| KOtBu | THF | 25 | 24 | 65 |
| LiHMDS | DMF | 80 | 8 | 72 |
Spectroscopic Characterization
Post-synthesis analysis confirms the structure through:
- ¹H NMR : The acrylate β-proton resonates as a doublet at δ 6.85 ppm (J = 15.6 Hz), while the dimethylamino group appears as a singlet at δ 2.98 ppm.
- ¹³C NMR : The ester carbonyl (C=O) is observed at δ 168.2 ppm, and the nitro group’s electron-withdrawing effect shifts the pyrazole C-4 carbon to δ 148.9 ppm.
Michael Addition Strategy
An alternative route employs a Michael addition between 4-nitro-1H-pyrazole and methyl propiolate, facilitated by a nucleophilic catalyst.
Catalytic Systems and Efficiency
The reaction leverages the electron-deficient nature of the acrylate to promote conjugate addition. Notable catalysts include:
- DBU (1,8-Diazabicycloundec-7-ene) : Achieves 82% yield in dichloromethane (DCM) at 25°C over 6 hours.
- Triethylamine : Lower yields (68%) due to incomplete conversion, necessitating extended reaction times (24 hours).
Table 2: Michael Addition Catalysts and Performance
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DBU | DCM | 25 | 6 | 82 |
| Et₃N | THF | 25 | 24 | 68 |
| DMAP | Acetone | 40 | 12 | 75 |
Regioselectivity and Byproduct Formation
Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal that the nitro group’s meta-directing effect ensures preferential addition at the pyrazole N-1 position, minimizing isomeric byproducts.
Nucleophilic Substitution Pathway
This method involves displacing a leaving group (e.g., chloride) from a preformed acrylate intermediate with dimethylamine.
Intermediate Synthesis and Reactivity
Methyl 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)acrylate is synthesized via chlorination of the corresponding hydroxy compound using thionyl chloride. Subsequent treatment with dimethylamine in DMF at 0°C affords the target compound in 70% yield.
Table 3: Nucleophilic Substitution Reaction Parameters
| Leaving Group | Amine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cl | Dimethylamine | DMF | 0 | 70 |
| Br | Dimethylamine | THF | 25 | 65 |
Computational Validation
Natural bond orbital (NBO) analysis indicates strong hyperconjugative interactions between the dimethylamino lone pair and the acrylate π-system, stabilizing the product.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison Based on Yield, Scalability, and Purity
| Method | Yield (%) | Scalability | Purity (%) |
|---|---|---|---|
| Claisen-Schmidt | 78 | High | 95 |
| Michael Addition | 82 | Moderate | 97 |
| Nucleophilic Substitution | 70 | Low | 90 |
The Michael addition offers the highest yield and purity, whereas the Claisen-Schmidt method is more scalable for industrial applications.
Biological Activity
Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The synthesis of this compound typically involves the reaction of 4-nitro-1H-pyrazole with methyl 3-(dimethylamino)acrylate. This reaction is conducted under specific conditions, usually in the presence of a base like sodium hydride or potassium carbonate, and in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 50 to 80°C to optimize yield.
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole nucleus exhibit significant activity against various bacterial strains. For instance, a study noted that modifications on the pyrazole ring can enhance antibacterial efficacy, suggesting that this compound may serve as a lead structure for developing new antimicrobial agents .
2.2 Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. This compound may modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators. This activity aligns with other known pyrazole-based drugs like celecoxib, which target cyclooxygenase enzymes involved in inflammation .
2.3 Anticancer Properties
There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways or inhibition of cell proliferation signals. The nitro group in its structure may play a crucial role in its cytotoxic effects against tumor cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It could interact with various receptors (e.g., COX enzymes), modulating their activity and influencing downstream signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Standard Antibiotic | 16 | High |
Case Study 2: Anti-inflammatory Activity
In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups.
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound A (Test) | 45 |
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The nitro group in the target compound distinguishes it from analogs such as Methyl 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-ylmethyl]acrylate (22c) and Ethyl 2-{hydroxy[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acrylate (23b) (). These analogs feature chloro (-Cl) or methyl (-CH₃) substituents on the pyrazole ring instead of nitro. Key differences include:
- Melting Points: Nitro-substituted compounds often exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole forces).
- Spectral Signatures: IR Spectroscopy: The nitro group in the target compound would show strong absorption bands at ~1350 cm⁻¹ (symmetric NO₂ stretch) and ~1500 cm⁻¹ (asymmetric NO₂ stretch), absent in chloro- or methyl-substituted analogs . ¹H NMR: The dimethylamino group’s protons resonate as a singlet near δ 2.2–3.0 ppm, distinct from the hydroxy or aryl protons in analogs like 22c or 23b .
Ester Group Variations
The methyl ester in the target compound contrasts with ethyl (23b , 23c ) or tert-butyl (24b ) esters in analogs. Larger ester groups (e.g., tert-butyl) increase steric hindrance and may reduce reactivity in nucleophilic substitution reactions. For example, 24b (tert-butyl ester) is reported as a yellow oil, whereas methyl or ethyl esters (22c , 23c ) form solids, suggesting differences in crystallinity .
Reactivity and Stability Considerations
The nitro group in the target compound may confer enhanced electrophilicity at the acrylate β-position, facilitating Michael addition reactions. This contrasts with chloro- or methyl-substituted analogs, where reduced electron withdrawal could slow such reactivity. Additionally, the dimethylamino group’s basicity might influence stability under acidic conditions compared to non-aminated analogs.
Data Tables
Table 1: Physical Properties of Selected Analogs
| Compound Name | Melting Point (°C) | Physical State | Key Substituents |
|---|---|---|---|
| Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate | Not reported | Not reported | 4-NO₂, 3-N(CH₃)₂ |
| Methyl 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-ylmethyl]acrylate (22c) | 128–130 | White solid | 4-Cl, hydroxy methyl |
| Ethyl 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-ylmethyl]acrylate (23c) | 99–102 | White solid | 4-Cl, ethyl ester |
| 2-[Hydroxy(4-iodo-1,5-diphenyl-1H-pyrazol-3-yl)methyl]acrylonitrile (26a) | 148–150 | White solid | 4-I, acrylonitrile |
Table 2: Spectral Comparison
| Compound Name | IR Key Bands (cm⁻¹) | ¹H NMR Features (δ, ppm) |
|---|---|---|
| This compound | ~1350 (NO₂), ~1700 (C=O) | 2.2–3.0 (N(CH₃)₂) |
| Ethyl 2-{hydroxy[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acrylate (23b) | ~3400 (OH), ~1700 (C=O) | 1.2 (CH₃ of ethyl), 4.1 (CH₂) |
| 2-{Hydroxy[4-iodo-5-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]methyl}acrylonitrile (26b) | ~2250 (CN), ~3400 (OH) | 7.2–7.8 (aryl protons) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole-acrylate derivatives are synthesized by reacting substituted pyrazoles with acrylate esters under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency.
- Temperature : Reactions are typically conducted at 60–80°C to balance yield and side-product formation.
- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization (methanol) is used for isolation .
Q. How can the structure and purity of this compound be confirmed?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., nitro group at pyrazole C4, acrylate ester protons at δ 6.2–7.8 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate competing reactions during synthesis (e.g., nitro group reduction or acrylate isomerization)?
- Experimental design :
- Protecting groups : Temporarily shield the nitro group using Boc or acetyl groups during reactive steps .
- pH control : Maintain neutral to slightly acidic conditions to prevent base-induced acrylate hydrolysis .
- Catalyst selection : Use mild Lewis acids (e.g., ZnCl₂) to direct regioselectivity in pyrazole-acrylate coupling .
Q. How does the nitro group’s electronic effects influence reactivity in downstream applications (e.g., cycloadditions or nucleophilic substitutions)?
- Data analysis :
- Hammett substituent constants : The nitro group (σₚ = 1.27) strongly withdraws electrons, polarizing the pyrazole ring and directing electrophilic attacks to C5 .
- DFT calculations : Predict charge distribution and transition states for reactions like Diels-Alder .
- Contradiction resolution : Conflicting spectroscopic data (e.g., unexpected NOE correlations) may arise from steric hindrance; validate with X-ray crystallography .
Q. What computational models predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?
- Methodology :
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .
- QSAR studies : Correlate substituent effects (e.g., nitro group) with solubility (logS) and partition coefficients (logP) .
- MD simulations : Assess stability in aqueous environments to guide formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
